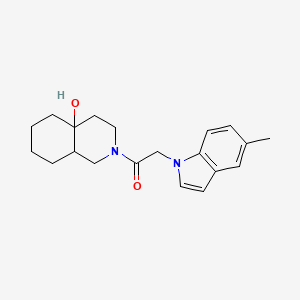methanone](/img/structure/B11143206.png)
[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl](4-[1,2,4]triazolo[4,3-a]pyridin-3-ylpiperidino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-ylmethanone is a complex organic compound that features a unique combination of heterocyclic structures. This compound is notable for its potential applications in medicinal chemistry due to its diverse biological activities. The presence of multiple functional groups, including methoxyphenyl, thiazole, triazolopyridine, and piperidine, contributes to its versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-ylmethanone typically involves multi-step reactions that integrate various organic synthesis techniques. One common approach includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones with thiourea under acidic conditions.
Introduction of the Methoxyphenyl Group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the thiazole ring, often using a nucleophilic aromatic substitution reaction.
Synthesis of the Triazolopyridine Moiety: The triazolopyridine structure can be formed via cyclization reactions involving hydrazine derivatives and pyridine carboxylic acids.
Coupling with Piperidine: The final step involves coupling the synthesized intermediates with a piperidine derivative, often facilitated by coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, especially at the aromatic rings and the thiazole moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its diverse functional groups make it a versatile building block for constructing heterocyclic compounds.
Biology
Biologically, the compound exhibits significant activity against various pathogens. It has been studied for its antimicrobial, antifungal, and antiviral properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is explored for its potential as an anticancer agent. Its ability to interact with multiple biological targets makes it a promising lead compound for developing new therapeutics.
Industry
Industrially, the compound can be used in the synthesis of advanced materials, including polymers and dyes, due to its stable and reactive nature.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For instance, it may inhibit key enzymes in microbial pathways, leading to antimicrobial effects. In cancer cells, it can interfere with signaling pathways, inducing apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Exhibits a wide range of pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-Triazolo[1,5-a]pyridine: Used in medicinal chemistry for its bioactive properties.
Uniqueness
What sets 2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-ylmethanone apart is its unique combination of functional groups, which confer a broad spectrum of biological activities. Its structural complexity allows for multiple modes of action, making it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C23H23N5O2S |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C23H23N5O2S/c1-15-20(31-22(24-15)17-6-8-18(30-2)9-7-17)23(29)27-13-10-16(11-14-27)21-26-25-19-5-3-4-12-28(19)21/h3-9,12,16H,10-11,13-14H2,1-2H3 |
InChI Key |
VWXCDJCFXPDGON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C(=O)N3CCC(CC3)C4=NN=C5N4C=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-2-(4-butoxyphenyl)-5-[3-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11143129.png)
![(5Z)-5-(2-chloro-6-fluorobenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11143132.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B11143133.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide](/img/structure/B11143136.png)
![(9S)-3'-methyl-1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one](/img/structure/B11143141.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl (2R)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate](/img/structure/B11143148.png)
![2-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B11143155.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11143156.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B11143157.png)
![8-methyl-2-oxo-4-propyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B11143158.png)

![N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine](/img/structure/B11143171.png)
![2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide](/img/structure/B11143173.png)
![1-[4-(Methylsulfonyl)piperazin-1-yl]-4-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]butane-1,4-dione](/img/structure/B11143202.png)
